molecular formula C16H34N4O2 B3336584 3,3'-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) CAS No. 31563-40-3

3,3'-HEXAMETHYLENEBIS(1,1-DIETHYLUREA)

Cat. No.: B3336584
CAS No.: 31563-40-3
M. Wt: 314.47 g/mol
InChI Key: VJHDWPCXKVNNLE-UHFFFAOYSA-N
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Description

3,3'-Hexamethylenebis(1,1-diethylurea) is a bis-urea derivative characterized by two 1,1-diethylurea moieties connected via a hexamethylene bridge (-(CH₂)₆-). Replacing methyl groups in 1,1'-Hexamethylenebis(3,3-dimethylurea) (C₁₂H₂₆N₄O₂, MW 258.36 ) with ethyl groups yields an estimated formula of C₁₆H₃₄N₄O₂ and molecular weight of 314.4 g/mol.

Properties

IUPAC Name

3-[6-(diethylcarbamoylamino)hexyl]-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N4O2/c1-5-19(6-2)15(21)17-13-11-9-10-12-14-18-16(22)20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDWPCXKVNNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCCCCCCNC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321546
Record name NSC377383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31563-40-3
Record name NSC377383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC377383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) typically involves the reaction of hexamethylene diisocyanate with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) involves its interaction with specific molecular targets. It can form hydrogen bonds with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 3,3'-Hexamethylenebis(1,1-diethylurea) and related bis-urea/semicarbazide derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
3,3'-Hexamethylenebis(1,1-diethylurea) Not provided C₁₆H₃₄N₄O₂ (est.) Diethyl (-C₂H₅) 314.4 (est.) Enhanced lipophilicity; potential use in crystal engineering or polymer adducts
1,1'-Hexamethylenebis(3,3-dimethylurea) 20575-76-2 C₁₂H₂₆N₄O₂ Dimethyl (-CH₃) 258.36 Lower hydrophobicity; applications in materials science
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) 69938-76-7 C₁₂H₂₈N₆O₂ Dimethyl, semicarbazide 312.4 Higher nitrogen content; coordination chemistry or stabilizers
1,1'-(2,2-Dichloroethane-1,1-diyl)bis(3-phenylurea) 300670-08-0 C₁₆H₁₄Cl₂N₄O₂ Phenyl (-C₆H₅), chlorine 367.24 Increased steric bulk; agrochemical/pharmaceutical applications
3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) Not provided Not provided Dipropyl (-C₃H₇), aromatic bridge Not provided Higher lipophilicity; thermal stability in polymers

Key Comparative Analysis

Substituent Effects: Diethyl vs. Dimethyl (): Diethyl groups in the target compound increase molecular weight by ~56 g/mol compared to dimethyl analogs, enhancing hydrophobicity and solubility in non-polar solvents. Dipropyl (): Longer alkyl chains (propyl) further boost lipophilicity but may reduce crystallinity, favoring applications in flexible polymer matrices.

Bridging Groups :

  • Hexamethylene vs. Dichloroethane () : The flexible hexamethylene bridge in the target compound contrasts with the rigid, electron-withdrawing dichloroethane bridge, affecting conformational stability and electronic properties.

Functional Groups :

  • Semicarbazide () : The semicarbazide group introduces additional nitrogen atoms, enabling metal coordination, unlike the urea groups in the target compound.

Safety and Handling: While specific data for the target compound is lacking, analogs like 1,1-diethylurea (melting point 69–71°C ) and 2-hydroxyethylurea (non-hazardous ) suggest standard precautions for urea derivatives, including avoiding inhalation and skin contact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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